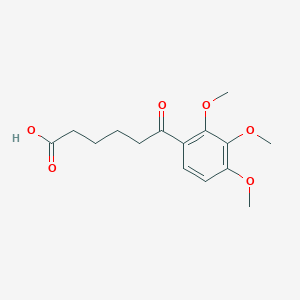
6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and acidity/basicity.科学的研究の応用
Reactivity and Stability Studies
- Research has shown the stability and reactivity of compounds similar to 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid. For example, studies on tris- and bis(2,4,6-trimethoxyphenyl)carbenium salts have demonstrated unusual stabilities and reactivities, providing insights into the chemical properties of such compounds (Wada et al., 1997).
Crystal Structure Analysis
- Crystal structures of related compounds, like 6-(4-chlorophenylamino)6-oxohexanoic acid, have been determined, revealing hydrogen-bond networks. These findings can be crucial for understanding the molecular structure and potential applications of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid (Feeder & Jones, 1994).
Oxidation Studies
- Investigations into the oxidation of similar compounds have been conducted. For instance, the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen in the presence of certain catalysts yields products like 6-oxoheptanoic acid. This research is pertinent to understanding the oxidation behavior of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid (Atlamsani, Brégeault, & Ziyad, 1993).
Interconversion Studies
- Studies on the synthesis and interconversion of similar acids, such as 6-aroyl-4-oxohexanoic acids, offer insights into the chemical transformations and potential applications of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid in various fields (Short & Rockwood, 1969).
Mass Spectrometric Characterization
- Mass spectrometric characterization of small oxocarboxylic acids, including those structurally related to 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid, has been carried out. These studies are fundamental for understanding the physical and chemical properties of such compounds (Kanawati et al., 2007).
Enzymatic Production Studies
- Enzymatic methods have been developed for producing related compounds, such as 6-oxohexanoic acid, from 6-aminohexanoic acid. These methods can provide environmentally friendly and efficient ways to synthesize compounds like 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid (Yamada et al., 2017).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.
将来の方向性
This could involve suggesting further studies that could be done with the compound, such as testing its biological activity against different diseases or synthesizing analogs of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available.
特性
IUPAC Name |
6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-19-12-9-8-10(14(20-2)15(12)21-3)11(16)6-4-5-7-13(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWAWFSNSOMPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645486 |
Source


|
| Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid | |
CAS RN |
917591-97-0 |
Source


|
| Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

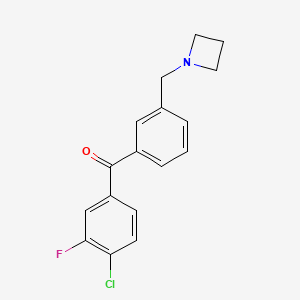
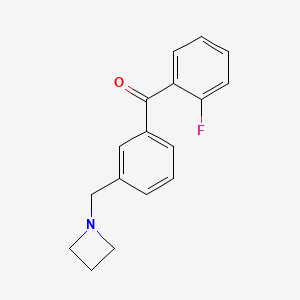
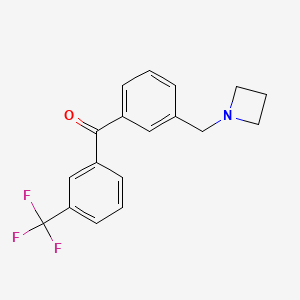

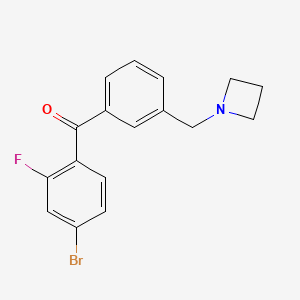
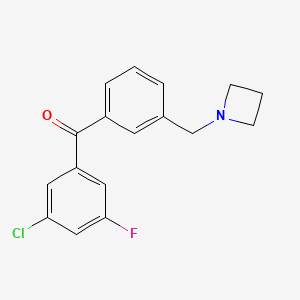
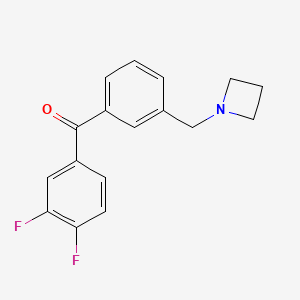
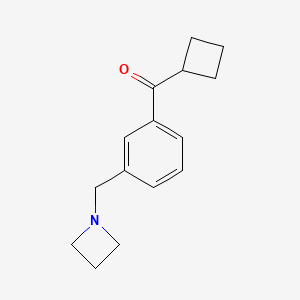
![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)
![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)
![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)